molecular formula C22H25N5O2S2 B2586295 N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892745-35-6

N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2586295
CAS RN: 892745-35-6
M. Wt: 455.6
InChI Key: AZFPPHRBQBVZPH-UHFFFAOYSA-N
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Description

Thienothiophenes are heterocyclic compounds that have vast applications in natural and physical sciences . They are annulated rings of two thiophene rings with a stable and electron-rich structure . Triazoles, on the other hand, are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

Thienothiophenes and triazoles can be synthesized through various methodologies . For instance, thienothiophenes can be synthesized via Suzuki coupling reaction . Triazoles can be synthesized through reactions involving a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

Thienothiophenes fully represent the planar system, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture . Triazoles exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

The chemical reactions of thienothiophenes and triazoles can be quite diverse, depending on the specific compounds and reaction conditions . For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of thienothiophenes and triazoles can vary greatly, depending on their specific structures . For instance, thienothiophenes possess many applications including pharmaceutical as well as optoelectronic properties .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis and study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrate their potent and selective antagonistic activities on serotonin 5-HT6 receptors. These compounds, including derivatives with structural similarities to N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, show high affinity and selectivity towards 5-HT6 receptors, indicating potential applications in neurological research and therapy (Ivachtchenko et al., 2010).

Antimicrobial and Antibacterial Activities

Some novel triazolothienopyrimidines have been synthesized and exhibited notable antibacterial activity. These compounds, including 5-substituted derivatives, demonstrated efficacy against various gram-positive and gram-negative bacteria, comparable to standard antibiotics. This suggests the role of such compounds in developing new antibacterial agents (Prasad et al., 2007).

Anti-tumor Activities

The synthesis of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been explored for their potential anti-tumor activities. These derivatives have shown promising cytotoxic activity in vitro against different human cancer cell lines, indicating their potential as anticancer agents (Ahmed et al., 2014).

Antiallergy Activities

The study and synthesis of [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives, including alkyl and cycloalkylalkyl derivatives, revealed compounds with dual activity as leukotriene D4 receptor antagonists and orally active mast cell stabilizers. This highlights their potential as new antiallergic agents with low toxicity (Yokohama et al., 1992).

Mechanism of Action

The mechanism of action of thienothiophenes and triazoles can vary widely, depending on their specific structures and the biological systems they interact with . They can bind with a variety of enzymes and receptors in the biological system .

Safety and Hazards

The safety and hazards associated with thienothiophenes and triazoles can vary widely, depending on their specific structures and how they are used . It’s important to handle these compounds with appropriate safety measures.

Future Directions

The future directions for research on thienothiophenes and triazoles are promising, with potential applications in various fields such as pharmaceuticals, optoelectronics, and more .

properties

IUPAC Name

N-cycloheptyl-10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S2/c1-14-9-10-15(2)18(13-14)31(28,29)22-21-24-20(23-16-7-5-3-4-6-8-16)19-17(11-12-30-19)27(21)26-25-22/h9-13,16H,3-8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFPPHRBQBVZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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